molecular formula C10H9ClN2 B096664 6-Chloro-2,3-dimethylquinoxaline CAS No. 17911-93-2

6-Chloro-2,3-dimethylquinoxaline

Cat. No.: B096664
CAS No.: 17911-93-2
M. Wt: 192.64 g/mol
InChI Key: CNNSWSHYGANWBM-UHFFFAOYSA-N
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Description

Dibutyltin dilaurate is an organotin compound with the chemical formula (C₄H₉)₂Sn(O₂C₁₂H₂₃)₂. It is a colorless to yellowish, viscous, and oily liquid. This compound is widely used as a catalyst in various industrial processes, including the production of polyurethanes, silicones, and other polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyltin dilaurate is typically synthesized by reacting dibutyltin oxide with lauric acid. The reaction involves heating the mixture to a temperature between 80 and 88°C under negative pressure for about 2 hours. Acetic anhydride is then added, and the reaction continues for an additional hour with stirring .

Industrial Production Methods: In industrial settings, the preparation of dibutyltin dilaurate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and controlled environments helps in achieving consistent quality .

Chemical Reactions Analysis

Types of Reactions: Dibutyltin dilaurate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dibutyltin dilaurate has a wide range of applications in scientific research:

Mechanism of Action

Dibutyltin dilaurate acts as a catalyst by facilitating the formation of urethane bonds through the reaction of isocyanates with alcohols. The tin atom in the compound coordinates with the reactants, lowering the activation energy and accelerating the reaction. This mechanism is particularly effective for both aliphatic and aromatic isocyanates .

Comparison with Similar Compounds

Uniqueness: Dibutyltin dilaurate is unique due to its high catalytic activity and versatility in various industrial processes. Its ability to catalyze multiple types of reactions, including esterification, transesterification, and polycondensation, makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

6-chloro-2,3-dimethylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNSWSHYGANWBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90284716
Record name 6-Chloro-2,3-dimethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728807
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

17911-93-2
Record name NSC38597
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2,3-dimethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary focus of the research article on 6-Chloro-2,3-dimethylquinoxaline 1,4-dioxide?

A1: The research article primarily focuses on experimentally determining the thermochemical properties of this compound 1,4-dioxide. [] This includes measuring the enthalpy of formation for the compound. Additionally, the research utilizes Density Functional Theory (DFT) calculations to evaluate the N–O bond enthalpies in related haloquinoxalines, providing insights into the influence of halogen substituents on bond strength. []

Q2: Why is understanding the N–O bond enthalpy important in the context of haloquinoxalines?

A2: Understanding the N–O bond enthalpy in haloquinoxalines is crucial for predicting their reactivity and potential applications. [] The strength of this bond can significantly influence the compound's stability and its ability to participate in chemical reactions. By studying the impact of halogen substituents on N–O bond enthalpy, researchers can gain valuable insights into structure-property relationships within this class of compounds.

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